molecular formula C13H11NO3 B074327 Benzene, 1-nitro-4-(phenylmethoxy)- CAS No. 1145-76-2

Benzene, 1-nitro-4-(phenylmethoxy)-

Cat. No. B074327
CAS RN: 1145-76-2
M. Wt: 229.23 g/mol
InChI Key: YOVUXLHIVNBVKO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of derivatives related to "Benzene, 1-nitro-4-(phenylmethoxy)-" often involves complex reactions that allow for the introduction of various functional groups, influencing the compound's properties. For instance, the preparation of bisphthalocyanines from similar compounds showcases the intricate steps involved in synthesizing complex organic molecules (Tolbin et al., 2002; Tolbin et al., 2003).

Molecular Structure Analysis

The molecular structure of related compounds reveals the importance of specific substituents and their arrangement for the overall molecular configuration. For example, the study of σ(C-Se)-π hyperconjugation in derivatives indicates how substituents affect the electronic structure and, consequently, the reactivity and properties of the molecule (J. White & P. Blanc, 2014).

Chemical Reactions and Properties

The reactivity of "Benzene, 1-nitro-4-(phenylmethoxy)-" and its derivatives can be complex, involving various chemical transformations. The synthesis and reactions of 4-aryl-6-methyl-2-methoxy(phenyl)-5-nitro-1,4-dihydropyrimidines demonstrate the compound's versatility and the range of possible chemical modifications (G. Remennikov et al., 1993).

Physical Properties Analysis

The physical properties of a compound, such as its crystal structure, play a crucial role in determining its applications and behavior in different environments. The crystal structure determination from powder data for a series of benzene derivatives highlights the importance of structural analysis in understanding the physical characteristics of compounds (K. Goubitz et al., 1999).

Chemical Properties Analysis

The chemical properties of "Benzene, 1-nitro-4-(phenylmethoxy)-" and similar compounds are influenced by their functional groups and molecular structure. Studies on the properties of photoluminescent 1,4-bis-(α-cyano-4-methoxystyryl)benzenes provide insights into the impact of molecular design on the chemical properties, such as photoluminescence (C. Loewe & C. Weder, 2002).

Scientific Research Applications

  • Structural Analysis and Hyperconjugation Effects : A study analyzed the structures of compounds including 1-nitro-4-[(phenylselanyl)methyl]benzene, focusing on σ(C-Se)-π hyperconjugation effects. Both compounds with electron-rich and electron-deficient aromatic rings were examined, but no significant differences in bond lengths were observed, suggesting limited hyperconjugation effects (White & Blanc, 2014).

  • Crystal Structure Determination : Research on various benzene derivatives, including 4-(nitro-phenyl)-acetonitrile, involved determining their crystal structures using X-ray powder diffraction data. This study contributes to understanding the crystallographic properties of benzene derivatives (Goubitz et al., 1999).

  • Conformational Studies : A study on the crystal structure of (4′-carbomethoxy-2′-nitrophenoxy)benzene revealed insights into the conformation of molecules with nitro substituents and their intramolecular interactions. This work aids in understanding the structural behavior of nitro-substituted benzene compounds (Gopal, Chandler, & Robertson, 1980).

  • Natural Occurrence in Flora : (2-Nitroethyl)benzene, closely related to the query compound, was identified as a major component of the flower scent of the Japanese loquat, Eriobotrya japonica. This discovery highlights the occurrence of nitro-substituted benzene compounds in natural flora (Kuwahara et al., 2014).

  • Application in Corrosion Inhibition : Research on Schiff’s Bases, including compounds like N1,N1′-(1,4-phenylene)bis(N4-(4-nitrobenzylidene)benzene-1,4-diamine), explored their use as corrosion inhibitors for mild steel. This has practical applications in industries like pickling of steel and oil well acidization (Singh & Quraishi, 2016).

  • Intermolecular Interactions in Crystal Engineering : The study of hexakis(4-nitrophenyl)benzene showed the potential of intermolecular N⋯O interactions of nitro groups in crystal engineering, demonstrating their role in stabilizing layered structures and positioning molecules predictably (Gagnon et al., 2007).

  • Electrochemical Studies : An electrochemical study of a hallucinogen closely related to the query compound, focusing on its reduction mechanism, offered insights into the relationship between electrochemical behavior and molecular structure. This could be relevant for understanding the pharmaceutical or biological activity of such compounds (Richter et al., 1988).

properties

IUPAC Name

1-nitro-4-phenylmethoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO3/c15-14(16)12-6-8-13(9-7-12)17-10-11-4-2-1-3-5-11/h1-9H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOVUXLHIVNBVKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1074462
Record name Benzene, 1-nitro-4-(phenylmethoxy)-
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Molecular Weight

229.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzene, 1-nitro-4-(phenylmethoxy)-

CAS RN

1145-76-2
Record name Benzyl 4-nitrophenyl ether
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name p-(Benzyloxy)nitrobenzene
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Benzyloxynitrobenzene
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Record name Benzene, 1-nitro-4-(phenylmethoxy)-
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Record name p-(benzyloxy)nitrobenzene
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Synthesis routes and methods I

Procedure details

Benzyl alcohol (2.22 g, 20 mmol) was added to a slurry of hexane-washed NaH (60% oil suspension, 820 mg, 20.5 mmol) in DMSO (20 mL), stirred under nitrogen at 20° C., producing strong gas evolution. After 30 minutes, 1-fluoro-4-nitrobenzene (2.826 g, 20 mmol) was added dropwise to the light grey slurry. The reaction mixture became a bright orange red and quite strongly exothermic, and a lot of gas was evolved. After 2 hours, the reaction mixture was poured onto ice-water (200 mL), and the solid was collected by Buchner filtration, rinsed with water (2×50 mL), and air dried to give 1-benzyloxy-4-nitrobenzene (4.188 g, 91.3%) as canary yellow crystals. 1H NMR (DMSO-d6): δ8.16 (2 H, AA'BB', J=9.3 Hz), 7.47 (2 H, d, J=7.1 Hz), 7.41 (2 H, t, J=7.3 Hz), 7.36 (1 H, t, J=7.1 Hz), 7.23 (2 H, AA'BB', J=9.1 Hz), 5.26 (2 H, s).
Quantity
2.22 g
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reactant
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0 (± 1) mol
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820 mg
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20 mL
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2.826 g
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Synthesis routes and methods II

Procedure details

To a mixture of 4-nitrophenol (10.0 g, 71.9 mmol), K2CO3 (19.9 g, 143.9 mmol) and KI (2.6 g, 15.8 mmol) in acetonitrile was added chloromethylbenzene (10.0 g, 79.1 mmol) at RT. The resultant mixture was heated to reflux for 3 h. After removal of the solvent, the residue was dissolved in EtOAc. The combined organic extracts were washed with brine, dried (Na2SO4), filtered and concentrated to afford 4-benzyloxynitrobenzene (14.9 g, 90% yield). 1H NMR (400 MHz, CDCl3): δ 8.20 (d, J=8.0 Hz, 2H), 7.43-7.37 (m, 5H), 7.03 (d, J=8.0 Hz, 2H), 5.17 (s, 2H).
Quantity
10 g
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Quantity
19.9 g
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reactant
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0 (± 1) mol
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10 g
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
MSZ Al Rkabe, DA Jameel - Biochemical & Cellular Archives, 2019 - search.ebscohost.com
An experiment was conducted under the conditions of Al-Diwaniya governorate in a special nursery was specially constructed for the experiment during autumn season (2017-2018) in …
Number of citations: 2 search.ebscohost.com
K Dhayal, D Kumar - Journal of Drug Delivery and Therapeutics, 2019 - jddtonline.info
Corchorus olitorius is fibre yielding plant with nutritive value so human used its various parts in their food. Flavonoids are secondary metabolites of plants and exist with variable …
Number of citations: 1 jddtonline.info

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